molecular formula C16H15Cl2NO3 B5238315 N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide

N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5238315
M. Wt: 340.2 g/mol
InChI Key: FTNCGCKNCUXZGZ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxyphenol.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-methoxyphenol under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the surface of cells.

    Inhibiting Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3,4-dichlorophenyl)-2-(4-ethoxyphenoxy)propanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide is unique due to its specific combination of dichlorophenyl and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-11-3-8-14(17)15(18)9-11/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNCGCKNCUXZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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